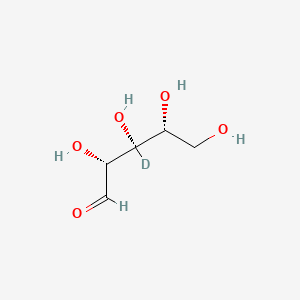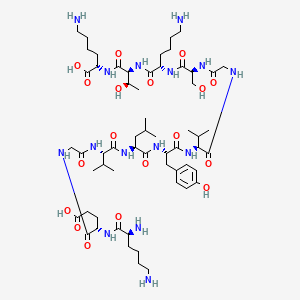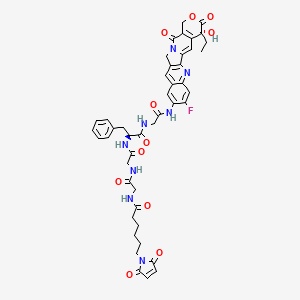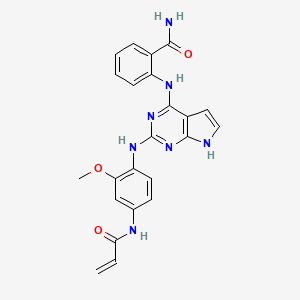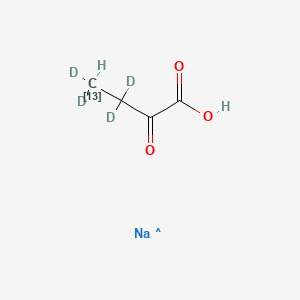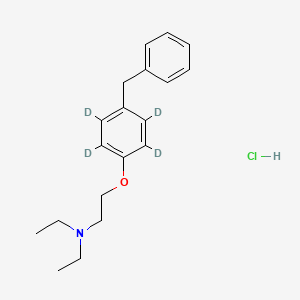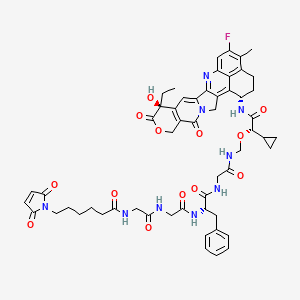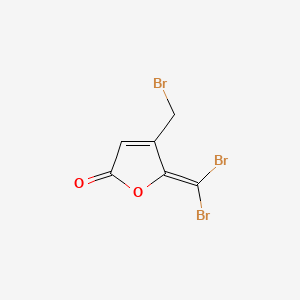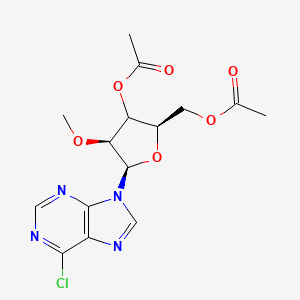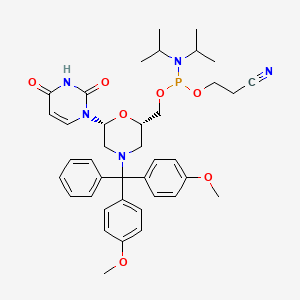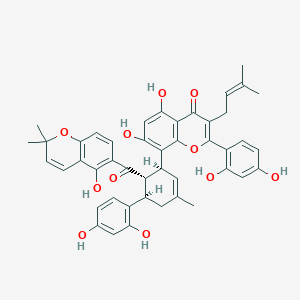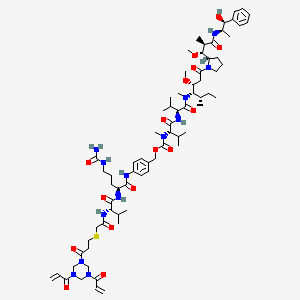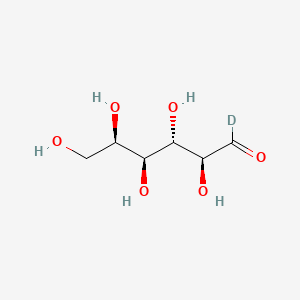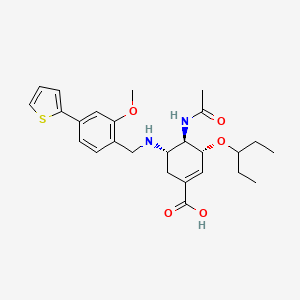
Neuraminidase-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuraminidase-IN-10 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. This enzyme is crucial in the life cycle of influenza viruses, aiding in the release of new viral particles from infected cells. Neuraminidase inhibitors, such as this compound, are therefore significant in the treatment and prevention of influenza infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes the purification of the compound through techniques such as crystallization and chromatography. Quality control measures are implemented to ensure the final product meets the required standards .
化学反应分析
Types of Reactions
Neuraminidase-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
科学研究应用
Neuraminidase-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of glycoside hydrolase enzymes and to develop new synthetic methodologies.
Biology: Employed in research on viral life cycles, particularly influenza viruses, to understand the role of neuraminidase in viral replication and spread.
Medicine: Investigated as a potential therapeutic agent for the treatment of influenza and other viral infections. It is also used in the development of diagnostic assays for detecting neuraminidase activity.
Industry: Utilized in the production of antiviral drugs and in the development of new pharmaceuticals targeting neuraminidase
作用机制
Neuraminidase-IN-10 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells and viral particles. As a result, the release of new viral particles from infected cells is blocked, limiting the spread of the infection .
相似化合物的比较
Similar Compounds
Similar compounds to Neuraminidase-IN-10 include:
Oseltamivir: A widely used neuraminidase inhibitor for the treatment of influenza.
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza infections
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. It has been shown to be effective against various strains of influenza viruses, including those resistant to other neuraminidase inhibitors. This makes it a valuable compound in the ongoing efforts to combat influenza and other viral infections .
属性
分子式 |
C26H34N2O5S |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-2-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H34N2O5S/c1-5-20(6-2)33-23-14-19(26(30)31)12-21(25(23)28-16(3)29)27-15-18-10-9-17(13-22(18)32-4)24-8-7-11-34-24/h7-11,13-14,20-21,23,25,27H,5-6,12,15H2,1-4H3,(H,28,29)(H,30,31)/t21-,23+,25+/m0/s1 |
InChI 键 |
AEQWUSSTTYLLFR-QQKQFIJSSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


